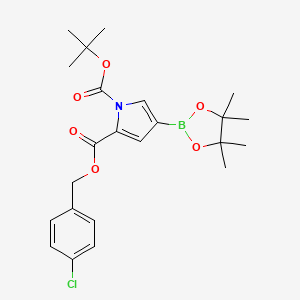

![molecular formula C16H12ClF2NO3 B2814434 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1638709-34-8](/img/structure/B2814434.png)

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

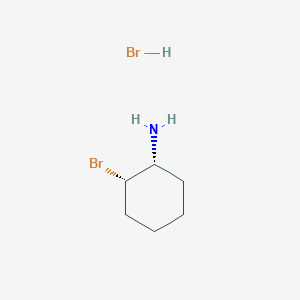

The molecular structure of this compound would be expected to include a central carbon atom double-bonded to an oxygen atom (forming a carbonyl group), single-bonded to a 2-chloro-5-fluorophenyl group and an amino group, and single-bonded to an oxygen atom, which is in turn single-bonded to a 3-fluorophenyl group .Scientific Research Applications

Synthesis and Anticancer Activity

One application of similar fluorinated compounds is in the synthesis of potential anticancer agents. For instance, a study by Liu Ying-xiang (2007) focused on synthesizing 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, highlighting its potential anticancer activity in vitro.

Metabolism Study

Another aspect of scientific research involving fluorinated compounds is their metabolism. Baldwin and Hutson (1980) studied the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats, which is related to the compound due to the similar fluorination pattern. Their research, detailed in Xenobiotica; the fate of foreign compounds in biological systems, provides insights into how such compounds are processed biologically.

Crystal Structure Analysis

The study of crystal structures is another important area of research. Burns and Hagaman (1993) investigated the crystal structures of monofluorinated molecules, including ortho-fluorophenylglycine. Their work, published in Acta Crystallographica Section C-crystal Structure Communications, is relevant due to the structural similarities with the compound .

Solid-State Acetylation Study

Dymshits and Rublewa (1996) researched the reaction anisotropy of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole crystals in acetylation reactions, as reported in Molecular Crystals and Liquid Crystals. This study is relevant for understanding the chemical behavior of similar fluorinated compounds in solid-state reactions.

Anti-Inflammatory Activity Study

Compounds with fluorophenyl groups have been studied for their potential anti-inflammatory activity. For example, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) compounds and tested their anti-inflammatory activity, as detailed in Drug Invention Today.

Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of similar fluorinated compounds are crucial aspects of organic chemistry research. Sapnakumari et al. (2014) synthesized and characterized Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing valuable insights into the properties of such compounds. Their work is published in Molecular Crystals and Liquid Crystals.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction can result in changes to the target’s function, leading to various biological effects .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to affect a broad range of biochemical pathways due to their diverse biological activities . These activities can lead to downstream effects such as the inhibition of viral replication (antiviral activity), reduction of inflammation (anti-inflammatory activity), and the killing of cancer cells (anticancer activity) .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have a wide range of effects, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-(2-chloro-5-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF2NO3/c17-13-5-4-12(19)8-14(13)20-15(21)9-23-16(22)7-10-2-1-3-11(18)6-10/h1-6,8H,7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPXIDCQDGTMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=C(C=CC(=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide](/img/structure/B2814351.png)

![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)

![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2814356.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2814360.png)

![5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2814366.png)

![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)

![(E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2814371.png)